
(6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrimidine derivative with a methoxyphenyl group at the 6-position and a methanamine group at the 4-position. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, pyrimidine derivatives are generally synthesized through reactions involving amines and carbonyl compounds. The methoxyphenyl and methanamine groups can be introduced through subsequent reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a methoxyphenyl group, and a methanamine group. The presence of these functional groups would influence the compound’s reactivity and interactions with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the methoxyphenyl and methanamine groups) would influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Antiviral Activity
Research on pyrimidine derivatives, including those structurally related to (6-(4-Methoxyphenyl)pyrimidin-4-yl)methanamine dihydrochloride, has shown their potential in inhibiting retrovirus replication. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives exhibit significant antiretroviral activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity in cell culture, highlighting the antiviral potential of pyrimidine derivatives (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Antifungal and Antibacterial Agents
The antifungal and antibacterial properties of pyrimidine derivatives have been documented in various studies. For instance, specific 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives showed promising antifungal activity against Aspergillus species, indicating their potential as antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017). Additionally, novel pyrimidine compounds have been developed with significant antibacterial activity, further supporting the role of pyrimidine derivatives in developing new antimicrobial agents (Al-Juboori, 2020).
Anti-Inflammatory and Analgesic Activities
Pyrimidine derivatives have also been explored for their potential anti-inflammatory and analgesic properties. Research has synthesized and tested various pyrimidine compounds, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest the therapeutic potential of pyrimidine derivatives in treating pain and inflammation-related conditions (Abu‐Hashem & Youssef, 2011).
Anticancer Agents
Pyrimidine derivatives are being investigated for their anticancer activities. For example, certain pyrimidine compounds have been synthesized and evaluated for their ability to inhibit cancer cell proliferation, indicating the potential of pyrimidine derivatives as anticancer agents (Huang, Zhao, Gao, Jin, Wang, Yu, Ji, & Lu, 2020).
Agricultural Applications
Pyrimidine derivatives have applications in agriculture as well. For instance, the degradation of chlorimuron-ethyl, a pyrimidine-based herbicide, by Aspergillus niger has been studied, demonstrating the potential of microorganisms in bioremediating soil and water contaminated with pyrimidine-based herbicides (Sharma, Banerjee, & Choudhury, 2012).
Direcciones Futuras
Propiedades
IUPAC Name |
[6-(4-methoxyphenyl)pyrimidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.2ClH/c1-16-11-4-2-9(3-5-11)12-6-10(7-13)14-8-15-12;;/h2-6,8H,7,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERHQVNNDFHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=NC(=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2997192.png)
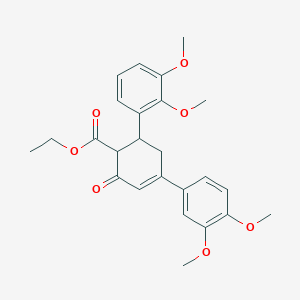
![[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2997196.png)
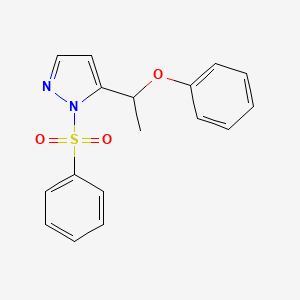
![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2997199.png)
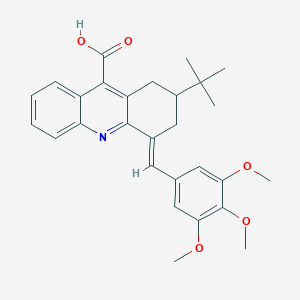
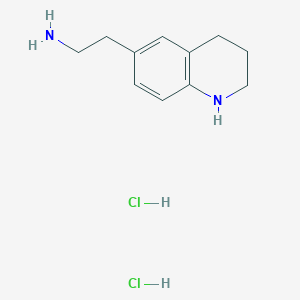
![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)
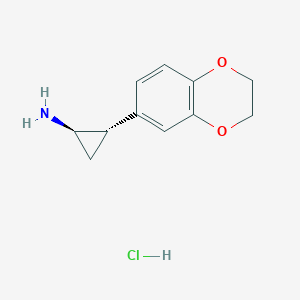
![3-cyclopentyl-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2997209.png)
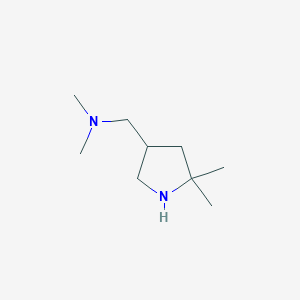
![4-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2997211.png)